Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate
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Overview
Description
Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate is a complex organic compound with the molecular formula C18H15NO4 and a molecular weight of 309.32 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate typically involves multi-step organic reactionsThe final step involves esterification with benzoic acid derivatives under acidic conditions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as using catalysts and controlling temperature and pressure .
Chemical Reactions Analysis
Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reagents like lithium aluminum hydride.
Scientific Research Applications
Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate can be compared with other isoquinoline derivatives, such as:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective and antimicrobial activities.
1,4-Naphthoquinone: Exhibits anti-inflammatory and antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
656234-13-8 |
---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
methyl 3-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzoate |
InChI |
InChI=1S/C18H15NO4/c1-22-17-13-7-4-8-15(20)16(13)14(10-19-17)11-5-3-6-12(9-11)18(21)23-2/h3-10,20H,1-2H3 |
InChI Key |
KNXVZFWEODIIIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=CC=C3)C(=O)OC |
Origin of Product |
United States |
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